molecular formula C20H23BN2O4S B1532197 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866545-91-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532197
CAS RN: 866545-91-7
M. Wt: 398.3 g/mol
InChI Key: NXAUWIGLTZPZKD-UHFFFAOYSA-N
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Description

“3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C11H16BNO2 . It is also known as “2-(3-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and "3-Pyridylboronic Acid Pinacol Ester" . It appears as a white to almost white powder or crystal .

It is soluble in acetone and has a melting point of 102.0 to 106.0 °C .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Characterization: This compound and similar boric acid ester intermediates with benzene rings are synthesized through multi-step substitution reactions. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic analysis (Huang et al., 2021).

Applications in Polymer Chemistry

  • Colored Polymers: Compounds containing tetramethyl-dioxaborolane units are used in the synthesis of deeply colored polymers. These polymers, with varying molecular weights, are soluble in common organic solvents and exhibit unique physicochemical properties (Welterlich, Charov, & Tieke, 2012).

Molecular and Electrostatic Studies

  • DFT and Molecular Structure Analysis: Density Functional Theory (DFT) is used to calculate the molecular structures of these compounds, providing insights into their molecular electrostatic potential and frontier molecular orbitals. These studies help understand the physicochemical properties of the compounds (Huang et al., 2021).

Applications in Medicinal Chemistry

  • Synthesis of Medicinally Important Compounds: These compounds play a critical role in the synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines, which are important in medicinal chemistry. The optimized synthesis and Suzuki coupling methods are applicable for high-throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Boron-Based Anion Acceptors

  • Electrolyte Additives for Batteries: Boron-based anion acceptors containing tetramethyl-dioxaborolane units are explored for their potential in organic liquid electrolyte-based fluoride shuttle batteries. Their structural properties influence their fluoride ion conductivity and solubility, impacting battery performance (Kucuk & Abe, 2020).

Other Synthetic Applications

  • Intermediate in Biologically Active Compounds: The compound serves as an intermediate in the synthesis of various biologically active compounds, demonstrating its versatility in synthetic chemistry (Kong et al., 2016).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

Mechanism of Action

Target of Action

Compounds with similar structures are often used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound likely interacts with its targets through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to a molecule. In the case of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine, it may undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .

Biochemical Pathways

The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction pathway . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. The reaction involves the coupling of a boronic acid with a halide or pseudohalide catalyzed by a palladium(0) complex.

Pharmacokinetics

The compound’s solubility in acetone suggests that it may have good bioavailability.

Result of Action

The compound’s involvement in the suzuki-miyaura cross-coupling reaction suggests that it may play a role in the synthesis of various organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place . These conditions likely help maintain the compound’s stability and efficacy.

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BN2O4S/c1-14-8-10-15(11-9-14)28(24,25)23-13-17(16-7-6-12-22-18(16)23)21-26-19(2,3)20(4,5)27-21/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAUWIGLTZPZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677989
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866545-91-7
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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